

"structure-activity relationship of phenylamino-substituted triazine-dithiols"

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Compound of Interest

Compound Name: 6-(Phenylamino)-1,3,5-triazine-2,4-dithiol

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A comprehensive analysis of the structure-activity relationship (SAR) of phenylamino-substituted triazine derivatives reveals critical insights into their potential as therapeutic agents, particularly in oncology. While direct research on phenylamino-substituted triazine-dithiols is limited in the reviewed literature, a comparative analysis of structurally related compounds, including those with other substitutions, provides a valuable framework for understanding their biological activity. This guide synthesizes experimental data on the anticancer effects of these compounds, details the methodologies used for their evaluation, and visualizes key concepts related to their mechanism of action.

Comparative Anticancer Activity

The anticancer activity of various phenylamino-substituted s-triazine derivatives has been evaluated against several cancer cell lines, with the half-maximal inhibitory concentration (IC₅₀) being a key performance metric. The data consistently shows that the nature and position of substituents on the phenylamino group, as well as other substitutions on the triazine core, significantly influence cytotoxicity.

Key Structure-Activity Relationship Observations:

- Electron-withdrawing groups on the phenylamino moiety, such as halogeno (e.g., -Cl, -F) and nitro (-NO₂) groups at the para-position, are often associated with enhanced cytotoxic activity.^[1]

- The presence of cyclic aliphatic amino groups, like morpholine and piperidine, at other positions on the s-triazine ring can improve anticancer potency and selectivity against cancer cells over normal cells.[1]
- Symmetrically di-substituted derivatives have shown promising results, with some compounds exhibiting greater potency than standard chemotherapeutic drugs like Paclitaxel and Doxorubicin against specific cell lines.[1]
- While direct data on dithiol substitutions is scarce, studies on 5-thioxo analogues of fused triazine systems indicate that sulfur-containing moieties can confer significant biological activity, such as the inhibition of enzymes like thymidine phosphorylase.

The following tables summarize the in vitro anticancer activity of representative phenylamino-substituted triazine derivatives.

Table 1: In Vitro Anticancer Activity of Symmetrical Phenylamino-s-Triazine Derivatives[1][2]

Compound ID	Phenylamino Substituent	Other Substituents on Triazine Ring	MCF7 IC50 (μM)	C26 IC50 (μM)
2d	4-NO2-Phenylamino	Dimorpholino	6.54	0.38
3b	4-F-Phenylamino	Dimorpholino	6.19	>100
3a	4-Cl-Phenylamino	Dimorpholino	23.60	1.21
2e	4-CH3-Phenylamino	Dipiperidino	30.14	8.28
3e	4-CH3-Phenylamino	Dimorpholino	13.74	14.66
Paclitaxel	-	-	2.35	4.32
Doxorubicin	-	-	10.52	8.06

Table 2: In Vitro Anticancer Activity of Mono-substituted Phenylamino-s-Triazine Derivatives[1]

Compound ID	Phenylamino Substituent	Other Substituents on Triazine Ring	MCF7 IC50 (μM)	C26 IC50 (μM)
1a	4-Cl-Phenylamino	Dichloro	1.77	13.46
1b	4-F-Phenylamino	Dichloro	3.25	10.82
1c	4-NO2-Phenylamino	Dichloro	2.89	9.76

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the reviewed literature.

Synthesis of Symmetrical Phenylamino-s-Triazine Derivatives

A common synthetic route involves a two-step process starting from cyanuric chloride.

Step 1: Synthesis of 2,4-dichloro-6-(substituted-phenylamino)-1,3,5-triazine

- Cyanuric chloride is dissolved in a suitable solvent like acetone or tetrahydrofuran.
- The solution is cooled to 0-5 °C in an ice bath.
- A solution of the appropriately substituted aniline in the same solvent is added dropwise while maintaining the temperature.
- A base, such as sodium carbonate or triethylamine, is added to neutralize the HCl formed during the reaction.
- The reaction mixture is stirred for a specified period (e.g., 2-4 hours) at low temperature.

- The progress of the reaction is monitored by thin-layer chromatography.
- Upon completion, the product is isolated by filtration and washed with water to remove any inorganic salts.

Step 2: Synthesis of 2,4-disubstituted-6-(substituted-phenylamino)-1,3,5-triazine

- The product from Step 1 is suspended in a solvent such as 1,4-dioxane.
- The desired secondary amine (e.g., morpholine or piperidine) is added to the suspension.
- The reaction mixture is heated under reflux or subjected to microwave irradiation for a specified time.
- The reaction is monitored by thin-layer chromatography.
- After completion, the solvent is removed under reduced pressure.
- The crude product is purified by recrystallization or column chromatography to yield the final compound.

In Vitro Anticancer Activity Assay (MTT Assay)

The cytotoxic effect of the synthesized compounds on cancer cell lines (e.g., MCF7, C26) is typically determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

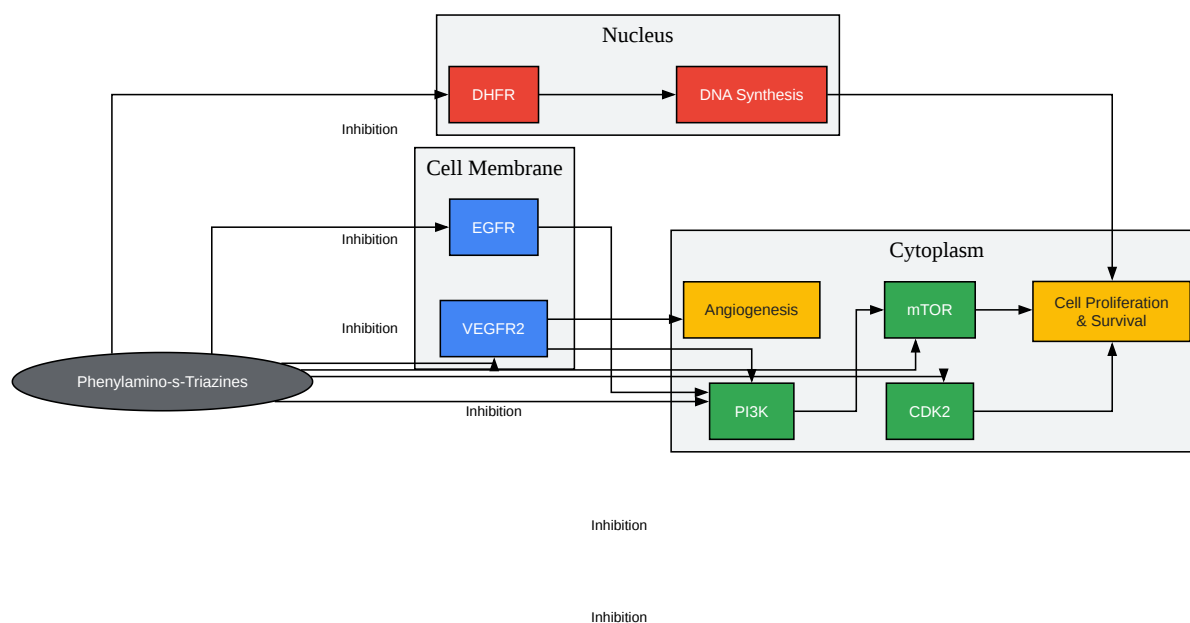
- **Cell Seeding:** Cancer cells are seeded in 96-well plates at a specific density (e.g., 5×10^3 cells/well) and allowed to adhere overnight in a humidified incubator at 37 °C with 5% CO₂.
- **Compound Treatment:** The cells are then treated with various concentrations of the test compounds (and a vehicle control) for a specified duration (e.g., 48 or 72 hours).
- **MTT Addition:** After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.
- **Formazan Solubilization:** The MTT-containing medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilizing agent like dimethyl sulfoxide (DMSO).

- **Absorbance Measurement:** The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- **IC50 Calculation:** The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Potential Signaling Pathways Targeted by Phenylamino-s-Triazines

Phenylamino-substituted s-triazine derivatives have been suggested to exert their anticancer effects by inhibiting various key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.[1][2] In silico studies have identified potential interactions with several key anticancer targets.[2][3]

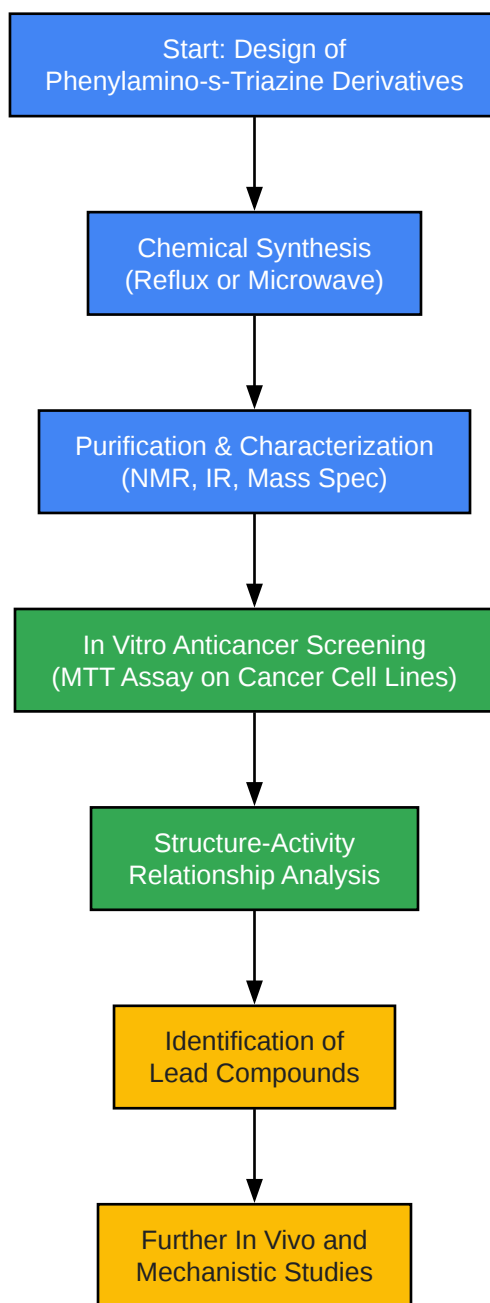


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Caption: Potential enzymatic targets of phenylamino-s-triazines in cancer cells.

General Experimental Workflow for Synthesis and Evaluation

The process of developing and testing these compounds follows a logical progression from chemical synthesis to biological evaluation.



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Caption: Workflow for synthesis and biological evaluation of phenylamino-s-triazines.

In conclusion, while the specific structure-activity relationship of phenylamino-substituted triazine-dithiols remains an area for future investigation, the existing body of research on related triazine derivatives provides a strong foundation for the rational design of novel and potent anticancer agents. The insights gained from the comparative analysis of various

substituents on the phenylamino-s-triazine scaffold are instrumental for guiding the synthesis of next-generation therapeutic candidates.

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References

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